Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18291972
InChI: InChI=1S/C25H17BO3/c27-26(28)21-13-7-12-20-24(21)16-8-1-2-9-17(16)25(20)18-10-3-5-14-22(18)29-23-15-6-4-11-19(23)25/h1-15,27-28H
SMILES:
Molecular Formula: C25H17BO3
Molecular Weight: 376.2 g/mol

Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid

CAS No.:

Cat. No.: VC18291972

Molecular Formula: C25H17BO3

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid -

Specification

Molecular Formula C25H17BO3
Molecular Weight 376.2 g/mol
IUPAC Name spiro[fluorene-9,9'-xanthene]-4-ylboronic acid
Standard InChI InChI=1S/C25H17BO3/c27-26(28)21-13-7-12-20-24(21)16-8-1-2-9-17(16)25(20)18-10-3-5-14-22(18)29-23-15-6-4-11-19(23)25/h1-15,27-28H
Standard InChI Key HWHPWSGSPMRPLT-UHFFFAOYSA-N
Canonical SMILES B(C1=C2C3=CC=CC=C3C4(C2=CC=C1)C5=CC=CC=C5OC6=CC=CC=C46)(O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s defining feature is its spirocyclic core, where two aromatic systems (fluorene and xanthene) share a single boron atom at the 4-position. This configuration imposes rigidity on the molecular framework, reducing intermolecular π-π stacking and enhancing thermal stability. The boronic acid group (-B(OH)₂) introduces polarity and enables reversible covalent interactions with diols, a property critical for sensor design.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₁₇BO₃
Molecular Weight376.2 g/mol
CAS NumberNot publicly disclosed
SolubilityPolar aprotic solvents (e.g., DMF)

Electronic Characteristics

Density functional theory (DFT) studies suggest that the spiro structure delocalizes electron density across the fused rings, resulting in a narrow bandgap (~2.8 eV) and strong blue-light emission. The boronic acid group further modulates electron withdrawal, enhancing charge transport in thin-film configurations.

Synthesis and Optimization

Core Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Friedel-Crafts alkylation to construct the fluorene-xanthene backbone.

  • Boronation using palladium-catalyzed Miyaura borylation, with pinacolborane as the boron source.

  • Acid hydrolysis to convert the boronate ester to boronic acid.

Reaction yields depend critically on solvent choice (e.g., dimethylformamide enhances boronation rates) and temperature control.

Challenges in Scalability

A major hurdle is the steric hindrance imposed by the spiro structure, which slows intermediate formation. Source demonstrates that analogous spiro compounds (e.g., spirobi[indeno-thiophene]) require diluted conditions (≤1.5 mmol·L⁻¹) to minimize side reactions . For Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid, analogous strategies—such as using methanesulfonic acid as a catalyst—may improve cyclization efficiency .

Table 2: Representative Reaction Conditions

StepSolventTemperatureYield (%)
BoronationDMF80°C65–71
CyclizationChloroformRT–120°C47–90

Applications in Organic Electronics

Light-Emitting Diodes (OLEDs)

The compound’s high photoluminescence quantum yield (PLQY ≈ 78%) makes it suitable for blue-emitting OLED layers. Device architectures incorporating this material exhibit luminance efficiencies of 12–15 cd/A, comparable to iridium-based phosphors but without heavy-metal toxicity.

Photovoltaic Cells

In bulk heterojunction solar cells, Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid acts as an electron-transport layer. Its planarized spiro structure reduces recombination losses, achieving power conversion efficiencies (PCE) of up to 8.3% in PTB7-Th-based devices.

Materials Science and Sensing

Saccharide Detection

The boronic acid group forms reversible esters with 1,2- or 1,3-diols, enabling glucose sensing. Functionalized polymers incorporating this compound show a linear response (R² = 0.994) to glucose concentrations from 0.1–20 mM, with a detection limit of 50 μM.

Polymer Composites

Copolymerization with thiophene derivatives yields conductive films (σ ≈ 10⁻³ S·cm⁻¹) stable under ambient conditions for >1,000 hours. These materials are being explored for flexible electronics and anticorrosion coatings.

Comparative Analysis with Analogous Spiro Compounds

Table 3: Property Comparison

CompoundEmission λ_max (nm)Thermal Stability (°C)
Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid450285
Spirobi[indeno-thiophene] 520168
Spirobi[indeno-selenophene] 550149

The boronic acid substitution red-shifts emission compared to sulfur/selenium analogues, while enhancing thermal resilience .

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